![molecular formula C15H14N2O3S2 B2882435 4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627832-74-0](/img/structure/B2882435.png)
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a benzene ring, a sulfonyl group, a thiophene ring, an oxazole ring, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing sulfonyl group could create interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating amine group and the electron-withdrawing sulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could make this compound soluble in polar solvents .Scientific Research Applications
C-H Imidation and Aminobromination of Heterocycles
One significant application involves the practical C-H imidation of five-membered heterocycles and the first dual C-H bond aminobromination of thiophenes under metal-free conditions, supporting the radical pathway of the reactions. This approach is crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Sun et al., 2019).
Development of Benzenesulfonic Acid Derivatives
Another study focused on the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone, leading to 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides. These compounds exhibit spectral and luminescence properties, demonstrating the sulfonyl group's ability to transmit electronic effects, which is essential for developing materials with specific optical properties (Fedyunyaeva & Shershukov, 1993).
Biochemical Evaluation of Benzenesulfonamides
Investigations into N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in the pathophysiology of neuronal injury, highlighting these compounds' potential as therapeutic agents (Röver et al., 1997).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This method is crucial for high-throughput synthesis of complex molecules, offering a versatile tool for drug discovery and materials science (Fülöpová & Soural, 2015).
Novel Synthetic Approaches
A novel synthetic approach to poly(p-benzenesulfonamide) via self-polycondensation under mild conditions has been developed. This technique allows for the production of polymers with potential applications in materials science, particularly in the development of novel polymeric materials with specific properties (Saegusa et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been shown to targetBeta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes of the organism .
Biochemical Pathways
Thiophene-based analogs have been shown to have a variety of biological effects, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and light exposure can all potentially impact the compound’s effectiveness .
properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWITULKIDDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.